2-amino-N-(2,4-dichlorophenyl)benzamide

描述

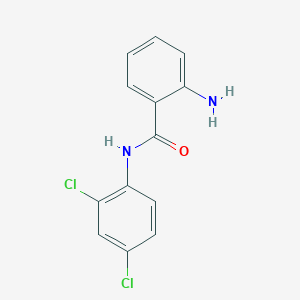

Structure

3D Structure

属性

IUPAC Name |

2-amino-N-(2,4-dichlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-8-5-6-12(10(15)7-8)17-13(18)9-3-1-2-4-11(9)16/h1-7H,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGHRCOJLDAFAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90319294 | |

| Record name | 2-amino-N-(2,4-dichlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90319294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34490-00-1 | |

| Record name | MLS000758555 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-N-(2,4-dichlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90319294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidation of the Chemical Structure of 2-amino-N-(2,4-dichlorophenyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

2-amino-N-(2,4-dichlorophenyl)benzamide is a synthetic organic compound featuring a benzamide core structure. Key identifying information is summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₀Cl₂N₂O |

| Molecular Weight | 281.14 g/mol |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)N)Cl |

| InChI Key | PJXWBOMTVGOVSD-UHFFFAOYSA-N |

Synthesis Pathway

The synthesis of this compound can be achieved through the reaction of 2-aminobenzoyl chloride with 2,4-dichloroaniline. A general synthetic scheme is presented below.[1]

Caption: General synthesis of this compound.

Spectroscopic and Spectrometric Data for Structural Analysis

The following sections detail the expected spectroscopic and spectrometric data for this compound, based on data from analogous compounds.[2][3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is crucial for identifying the functional groups present in the molecule.

Experimental Protocol: A small sample of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then analyzed using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

Expected Data: The table below summarizes the characteristic absorption bands anticipated for this compound.[5][6][7]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3470 - 3350 | N-H Stretch | Primary Amine (-NH₂) |

| 3300 - 3250 | N-H Stretch | Amide (-NH-) |

| 1680 - 1640 | C=O Stretch | Amide I |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |

| 1550 - 1510 | N-H Bend, C-N Stretch | Amide II |

| 1300 - 1100 | C-N Stretch | Aromatic Amine |

| 850 - 750 | C-Cl Stretch | Aryl Halide |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Experimental Protocol: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Expected ¹H NMR Data (in DMSO-d₆): The expected chemical shifts (δ) and multiplicities for the protons are outlined below.

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.2 | Singlet | 1H | Amide N-H |

| 7.2 - 8.0 | Multiplet | 7H | Aromatic Protons |

| ~6.5 | Broad Singlet | 2H | Amine (-NH₂) |

Expected ¹³C NMR Data (in DMSO-d₆): The table below shows the anticipated chemical shifts for the carbon atoms.

| Chemical Shift (ppm) | Assignment |

| 168 - 170 | Amide Carbonyl (C=O) |

| 115 - 150 | Aromatic Carbons |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: A dilute solution of the compound is introduced into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., time-of-flight or quadrupole).

Expected Data: The expected mass-to-charge ratios (m/z) for the molecular ions are presented below.

| Ion | Expected m/z |

| [M+H]⁺ | 282.02 |

| [M+Na]⁺ | 304.00 |

Structure Elucidation Workflow

The logical flow for the structural elucidation of this compound is depicted in the following diagram.

Caption: Workflow for the structure elucidation of the target compound.

Potential Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. However, the benzamide scaffold is present in numerous biologically active compounds, including histone deacetylase (HDAC) inhibitors.[8] Further research would be required to determine if this particular compound exhibits any significant biological activity.

The logical relationship for investigating potential biological activity is outlined below.

Caption: Logical flow for investigating biological activity.

Conclusion

This technical guide has outlined the essential steps and expected analytical data for the structural elucidation of this compound. By following the described synthetic and analytical protocols, researchers can confidently determine and confirm the structure of this and related benzamide derivatives. The provided data tables and workflows serve as a valuable resource for scientists in the field of medicinal chemistry and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Benzamide [webbook.nist.gov]

- 7. mdpi.com [mdpi.com]

- 8. frontiersin.org [frontiersin.org]

An In-Depth Technical Guide to the Physicochemical Properties of 2-amino-N-(2,4-dichlorophenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N-(2,4-dichlorophenyl)benzamide is a synthetic organic compound belonging to the 2-aminobenzamide class of molecules. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential as histone deacetylase (HDAC) inhibitors and antithrombotic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of this compound, aimed at supporting research and development efforts in the pharmaceutical sciences.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The table below summarizes the key physicochemical parameters for this compound.

| Property | Value | Method |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₃H₁₀Cl₂N₂O | - |

| Molecular Weight | 281.14 g/mol | - |

| Melting Point | Not available | Experimental determination required. |

| Boiling Point | Not available | Experimental determination required. |

| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like DMSO and DMF. | Prediction based on structural analogs.[1] |

| pKa | Not available | Prediction can be performed using computational tools. |

| logP | Not available | Prediction can be performed using computational tools. |

Synthesis and Characterization

The synthesis of this compound can be reliably achieved through the reaction of isatoic anhydride with 2,4-dichloroaniline. This method is a common and versatile approach for the preparation of N-substituted 2-aminobenzamides.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

Isatoic anhydride

-

2,4-dichloroaniline

-

Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isatoic anhydride (1 equivalent) in a suitable solvent such as DMF.

-

Add 2,4-dichloroaniline (1 to 1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[3]

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a beaker containing ice-water to precipitate the product.

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

For purification, dissolve the crude product in ethyl acetate and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the molecule. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the amine and amide protons. The ¹³C NMR spectrum will show the corresponding signals for all carbon atoms in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 281.14 g/mol .

-

Melting Point Analysis: The melting point of the purified compound should be determined to assess its purity. A sharp melting point range is indicative of a pure compound.

Potential Biological Activity and Signaling Pathway

While specific biological data for this compound is limited, the broader class of 2-aminobenzamides has been extensively studied, with many derivatives showing potent activity as Histone Deacetylase (HDAC) inhibitors.[4][5][6][7] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, thereby repressing transcription.

In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. HDAC inhibitors can reverse this effect, leading to the re-expression of these genes and subsequent cell cycle arrest, differentiation, and apoptosis of cancer cells.

The proposed mechanism of action for this compound as an HDAC inhibitor involves the 2-aminobenzamide moiety acting as a zinc-binding group, chelating the zinc ion in the active site of the HDAC enzyme.[4] This interaction blocks the catalytic activity of the enzyme.

Below is a diagram illustrating the general workflow for synthesizing and evaluating the HDAC inhibitory activity of this compound.

The following diagram illustrates the proposed signaling pathway of HDAC inhibition by this compound.

Conclusion

This compound represents a molecule of interest within the broader class of 2-aminobenzamides. While specific experimental data on its physicochemical properties and biological activity are not extensively documented, its synthesis is achievable through established methods. Based on the known activities of its structural analogs, it is a promising candidate for investigation as an HDAC inhibitor. This guide provides a foundational framework for researchers to synthesize, characterize, and evaluate the biological potential of this compound, contributing to the ongoing discovery of novel therapeutic agents. Further experimental work is necessary to fully elucidate its properties and mechanism of action.

References

- 1. moorparkcollege.edu [moorparkcollege.edu]

- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-amino-N-(2,4-dichlorophenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Properties and Data

Based on the analysis of structurally similar compounds, the following properties for 2-amino-N-(2,4-dichlorophenyl)benzamide can be anticipated.

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₀Cl₂N₂O |

| Molecular Weight | 281.14 g/mol |

| Physical State | Likely a solid at room temperature |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. |

| Melting Point | Estimated to be in the range of 150-250 °C, based on analogous compounds. |

Synthesis

A probable and widely utilized method for the synthesis of this compound involves the reaction of isatoic anhydride with 2,4-dichloroaniline.[1][4] This reaction typically proceeds via the nucleophilic attack of the amine on the anhydride, leading to the opening of the anhydride ring and subsequent formation of the amide bond, with the release of carbon dioxide.

Experimental Protocol: Synthesis of this compound

Materials:

-

Isatoic anhydride

-

2,4-dichloroaniline

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Microwave reactor (for microwave-assisted synthesis) or conventional heating apparatus

Procedure:

-

Conventional Method:

-

In a round-bottom flask, dissolve equimolar amounts of isatoic anhydride and 2,4-dichloroaniline in a minimal amount of DMF.

-

Heat the reaction mixture at a temperature ranging from 80 to 120 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.[1][4]

-

-

Microwave-Assisted Method:

-

Combine equimolar amounts of isatoic anhydride and 2,4-dichloroaniline in a microwave-safe reaction vessel with a small amount of a high-boiling point solvent like DMF.

-

Subject the mixture to microwave irradiation at a controlled temperature (e.g., 120-150 °C) for a shorter duration (e.g., 5-15 minutes) compared to the conventional method.[1]

-

Work-up and purification steps are similar to the conventional method.

-

Synthesis Workflow

Caption: Proposed synthesis of this compound.

Spectroscopic Data (Predicted)

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. Predicted spectral characteristics are as follows:

| Spectroscopy | Predicted Features |

| ¹H NMR | Signals corresponding to aromatic protons on both benzene rings, a broad singlet for the primary amine (-NH₂) protons, and a singlet for the amide (-NH-) proton. The chemical shifts would be influenced by the positions of the chloro and amino substituents. |

| ¹³C NMR | Resonances for the carbon atoms of the two aromatic rings and a signal for the carbonyl carbon of the amide group. |

| IR (cm⁻¹) | Characteristic absorption bands for N-H stretching of the primary and secondary amines (around 3400-3200 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-Cl stretching (around 800-600 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Potential Biological Activities and Signaling Pathways

Derivatives of 2-aminobenzamide have been reported to possess a variety of biological activities.

Antimicrobial Activity

Numerous studies have demonstrated the antibacterial and antifungal properties of 2-aminobenzamide derivatives.[1][2] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The specific substitution pattern on the phenyl rings can significantly influence the antimicrobial spectrum and potency.

Antithrombotic Activity

Certain 2-aminobenzamide derivatives have been investigated as potential antithrombotic agents.[3] Some of these compounds have shown promising activity in vivo, comparable to standard drugs like warfarin and aspirin, but with a potentially better safety profile regarding bleeding time.[3] The proposed mechanism for some of these compounds involves the inhibition of Factor Xa (FXa), a critical enzyme in the coagulation cascade.

Histone Deacetylase (HDAC) Inhibition

Structurally related N-(2-aminophenyl)benzamides have been identified as potent inhibitors of histone deacetylases (HDACs), particularly class I HDACs.[5][6] HDACs are key enzymes in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. The 2-aminophenyl group acts as a zinc-binding group within the active site of the enzyme.

Potential Signaling Pathway Involvement

Based on the activities of related compounds, a logical workflow for investigating the biological activity of this compound would involve initial screening for antimicrobial and anticancer activity, followed by more specific assays to elucidate the mechanism of action.

Caption: Workflow for biological evaluation of the target compound.

Conclusion

While this compound is not a widely cataloged compound, its synthesis is feasible through established chemical routes. Based on the extensive literature on its structural analogs, it holds potential for further investigation as an antimicrobial, antithrombotic, or anticancer agent. The information and protocols provided in this guide offer a solid starting point for researchers to synthesize, characterize, and evaluate the biological potential of this and other novel 2-aminobenzamide derivatives. Further experimental work is necessary to confirm the predicted properties and to fully elucidate the therapeutic potential of this compound.

References

- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. frontiersin.org [frontiersin.org]

- 6. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]

An In-depth Technical Guide on the Biological Activity of Substituted Benzamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzamides are a versatile class of chemical compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This structural motif is a key pharmacophore in a variety of clinically approved drugs and investigational agents. The versatility of the benzamide scaffold allows for chemical modifications that can modulate its pharmacokinetic and pharmacodynamic properties, leading to a wide range of therapeutic applications. This technical guide provides a comprehensive overview of the biological activities of substituted benzamides, with a focus on their roles as antipsychotic and anticancer agents. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to aid researchers in the field of drug discovery and development.

Quantitative Biological Data

The biological activity of substituted benzamides is quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for representative substituted benzamides with antipsychotic and anticancer properties, providing a comparative overview of their potency and selectivity.

Table 1: In Vitro Binding Affinities (Ki) of Antipsychotic Substituted Benzamides for Dopamine Receptors

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Reference |

| Amisulpride | ~2.8 | ~3.2 | [1] |

| LB-102 | 2 | 2.5 | [2] |

| LB-103 (S-enantiomer of LB-102) | 0.5 | 1.2 | [2] |

| YM-43611 | 2310 | 21 | [3] |

| Raclopride | - | - | [4] |

Note: Ki values represent the concentration of the compound required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Cytotoxicity (IC50) of Anticancer Substituted Benzamides

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 7 (2,6-dichloro purine derivative) | K562 (Leukemia) | 2.27 | [5] |

| Compound 7 (2,6-dichloro purine derivative) | HL-60 (Leukemia) | 1.42 | [5] |

| Compound 7 (2,6-dichloro purine derivative) | OKP-GS (Renal Carcinoma) | 4.56 | [5] |

| Compound 10 (2,6-dichloro purine derivative) | K562 (Leukemia) | 2.53 | [5] |

| Compound 10 (2,6-dichloro purine derivative) | HL-60 (Leukemia) | 1.52 | [5] |

| Derivative 4f (imidazole-based) | A549 (Lung Cancer) | 7.5 | [6] |

| Derivative 4f (imidazole-based) | HeLa (Cervical Cancer) | 9.3 | [6] |

| Derivative 4f (imidazole-based) | MCF-7 (Breast Cancer) | 8.9 | [6] |

| Derivative 4e (imidazole-based) | A549 (Lung Cancer) | 8.9 | [6] |

| Derivative 4e (imidazole-based) | HeLa (Cervical Cancer) | 11.1 | [6] |

| Derivative 4e (imidazole-based) | MCF-7 (Breast Cancer) | 9.2 | [6] |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or viability.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the investigation of the biological activity of novel compounds. The following sections provide methodologies for key in vitro and in vivo assays relevant to the study of substituted benzamides.

In Vitro Assays

1. Dopamine D2 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the dopamine D2 receptor.

-

Materials:

-

Cell membranes prepared from Sf9 cells expressing the human dopamine D2 receptor.[7]

-

Radioligand: [3H]Spiperone.[7]

-

Wash buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[8]

-

Assay buffer: 20 mM HEPES, 6 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 0.1% BSA, pH 7.4.[7]

-

Non-specific binding determinant: (+)-Butaclamol (3 µM).[7]

-

Test substituted benzamide compounds.

-

Glass fiber filters (GF/C).[7]

-

Scintillation cocktail.[7]

-

96-well plates.[8]

-

FilterMate harvester.[8]

-

Scintillation counter.[7]

-

-

Procedure:

-

In a 96-well plate, add 150 µL of the cell membrane preparation (3-20 µg protein).[8]

-

Add 50 µL of the test compound at various concentrations or buffer for total binding. For non-specific binding, add 50 µL of (+)-butaclamol.[8]

-

Add 50 µL of [3H]Spiperone.[8]

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.[8]

-

Terminate the reaction by rapid filtration through GF/C filters using a FilterMate harvester.[8]

-

Wash the filters four times with ice-cold wash buffer.[8]

-

Dry the filters for 30 minutes at 50°C.[8]

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[7]

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki value of the test compound using competitive binding analysis software.

-

2. EGFR Tyrosine Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

-

Materials:

-

Procedure:

-

In a 384-well plate, add 1 µL of the test compound at various concentrations or DMSO as a control.

-

Add 2 µL of EGFR enzyme solution.

-

Add 2 µL of a mixture of the substrate and ATP to initiate the reaction.[10]

-

Incubate the plate at room temperature for 60 minutes.[10]

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[10]

-

Incubate for 40 minutes at room temperature.[10]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[10]

-

Incubate for 30 minutes at room temperature.[10]

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

-

3. Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

-

Materials:

-

Cancer cell lines (e.g., A549, HeLa, MCF-7).[6]

-

Cell culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7).[8]

-

96-well plates.[8]

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the substituted benzamide compound and incubate for a further 24-72 hours.

-

Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[8]

-

Incubate for 1-4 hours at 37°C.[8]

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

-

Mix thoroughly to ensure complete solubilization.[8]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment and determine the IC50 value.

-

In Vivo Models

1. In Vivo Antipsychotic Activity: PCP-Induced Hyperlocomotion in Mice

This model is used to assess the potential antipsychotic efficacy of a compound by measuring its ability to reverse hyperlocomotion induced by phencyclidine (PCP), an NMDA receptor antagonist that can induce schizophrenia-like symptoms in rodents.

-

Animals:

-

Male mice (e.g., C57BL/6).

-

-

Materials:

-

Test substituted benzamide compound.

-

PCP hydrochloride.

-

Vehicle (e.g., saline, 0.5% methylcellulose).

-

Locomotor activity chambers.

-

-

Procedure:

-

Acclimate the mice to the locomotor activity chambers for a designated period (e.g., 30-60 minutes).

-

Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal, oral).

-

After a specific pretreatment time, administer PCP (e.g., 5 mg/kg, intraperitoneally) to induce hyperlocomotion.

-

Immediately place the mice back into the locomotor activity chambers and record their locomotor activity for a set duration (e.g., 60-90 minutes).

-

Analyze the data to determine if the test compound significantly reduces the PCP-induced increase in locomotor activity compared to the vehicle-treated group.

-

2. In Vivo Anticancer Activity: Human Tumor Xenograft Model

This model evaluates the antitumor efficacy of a compound in an in vivo setting by implanting human cancer cells into immunodeficient mice.

-

Animals:

-

Immunodeficient mice (e.g., athymic nude or SCID mice).

-

-

Materials:

-

Human cancer cell line of interest.

-

Test substituted benzamide compound.

-

Vehicle.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously inject a suspension of human cancer cells into the flank of the immunodeficient mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle to the mice according to a predetermined dosing schedule and route.

-

Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (length x width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Compare the tumor growth in the treated groups to the control group to determine the antitumor efficacy of the compound.

-

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams were created using the Graphviz DOT language to illustrate key signaling pathways and a representative experimental workflow for the investigation of substituted benzamides.

Caption: Dopamine D2 Receptor Signaling Pathway.

References

- 1. ijpbs.com [ijpbs.com]

- 2. Ligand Association and Dissociation Radioligand Binding Assays [bio-protocol.org]

- 3. Radioligand binding assays [bio-protocol.org]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 8. mdpi.com [mdpi.com]

- 9. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

Putative Mechanism of Action for 2-amino-N-(2,4-dichlorophenyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a putative mechanism of action for 2-amino-N-(2,4-dichlorophenyl)benzamide. This hypothesis is based on the pharmacological activity of structurally analogous compounds. As of the time of this writing, direct experimental data on the specific biological activity of this compound is limited in publicly available literature. The information presented herein is intended to serve as a scientific guide for research and development purposes.

Executive Summary

Based on the analysis of structurally related benzamide derivatives, it is proposed that this compound is a putative inhibitor of histone deacetylases (HDACs), with a potential selectivity for Class I HDACs. This proposed mechanism suggests that the compound may exert anti-tumor effects through the induction of cell cycle arrest and apoptosis in cancer cells. This document provides a detailed overview of the hypothesized mechanism, supporting data from analogous compounds, relevant experimental protocols, and visual representations of the implicated biological pathways.

Proposed Mechanism of Action: Histone Deacetylase Inhibition

The primary putative mechanism of action for this compound is the inhibition of histone deacetylase (HDAC) enzymes. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, the chromatin remains in a relaxed, transcriptionally active state, allowing for the expression of tumor suppressor genes and other proteins that can inhibit cancer cell proliferation and induce apoptosis.

Structurally similar compounds, such as N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, have demonstrated potent inhibitory activity against Class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[1] The 2-aminobenzamide moiety is a key structural feature that likely interacts with the zinc ion in the active site of the HDAC enzyme, a characteristic interaction for many HDAC inhibitors.

Signaling Pathway

The proposed signaling pathway initiated by the inhibition of HDACs by this compound is depicted below. This pathway leads to the upregulation of tumor suppressor genes, cell cycle arrest, and ultimately, apoptosis.

Caption: Putative signaling pathway of this compound via HDAC inhibition.

Quantitative Data from Analogous Compounds

The following tables summarize the quantitative data for N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) and its fluorinated derivative (FNA), which are structurally related to the compound of interest. These data provide a benchmark for the potential potency of this compound.

Table 1: In Vitro HDAC Inhibitory Activity of Analogous Compounds [1][2][3]

| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) |

| NA | 95.2 | 260.7 | 255.7 |

| FNA | - | - | 95.48 |

Table 2: In Vitro Antiproliferative Activity of Analogous Compounds [1][2][3]

| Compound | Cell Line | IC₅₀ (µM) |

| NA | A2780 | 2.66 |

| NA | HepG2 | 1.73 |

| FNA | HepG2 | 1.30 |

| SAHA (control) | A2780 | 27.3 |

| SAHA (control) | HepG2 | 19.5 |

| SAHA (control) | HepG2 | 17.25 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for analogous compounds, which can be adapted for the investigation of this compound.

HDAC Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against specific HDAC isoforms.

References

- 1. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]

- 2. frontiersin.org [frontiersin.org]

- 3. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Docking of 2-amino-N-(2,4-dichlorophenyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the potential in silico docking studies for the compound 2-amino-N-(2,4-dichlorophenyl)benzamide. While specific docking studies on this exact molecule are not extensively available in public literature, this guide leverages data from closely related 2-aminobenzamide and N-phenylbenzamide analogs to extrapolate potential protein targets, binding interactions, and robust methodologies for computational analysis. This document serves as a foundational resource for researchers initiating drug discovery and development projects involving this chemical scaffold.

The benzamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The 2-amino substitution is particularly significant, with several 2-aminobenzamide derivatives known to act as selective inhibitors of class I histone deacetylases (HDACs).[2] Computational methods, particularly molecular docking, are instrumental in elucidating the binding mechanisms of such compounds and in the rational design of novel, more potent derivatives.[1][3]

Potential Protein Targets and Rationale

Based on the activities of analogous compounds, this compound is a promising candidate for investigation against several protein families. The following table summarizes potential targets, the rationale for their selection based on studies of similar molecules, and key amino acid residues that may be involved in binding interactions.

| Potential Protein Target Family | Rationale based on Analog Studies | Key Interacting Residues (from Analogs) | Potential Therapeutic Area |

| Histone Deacetylases (HDACs) | 2-Aminobenzamides are known class I HDAC inhibitors (HDAC1, 2, 3).[2] | Catalytic zinc ion, Asp, His, Tyr | Cancer, Inflammation |

| Bacterial Topoisomerases | Benzamide derivatives have shown inhibitory activity against DNA gyrase and topoisomerase IV. | Asp, Gly, Arg, Tyr | Infectious Diseases |

| Viral Proteases | N-phenylbenzamide derivatives have been investigated as inhibitors of viral proteases like SARS-CoV-2 main protease.[1] | Cys, His, Leu, Ser, Phe, Thr[1] | Antiviral Therapy |

| Protein Kinases | Benzamide derivatives have been identified as inhibitors of various kinases, including ROCK1, Abl, and EGFR. | Met, Thr, Glu, Asp, Tyr | Cancer, Cardiovascular Diseases |

Experimental Protocols for In Silico Docking

A generalized yet detailed workflow for conducting in silico docking studies of this compound is presented below. This protocol is a composite of methodologies reported in studies of analogous compounds.

I. Protein Preparation

-

Selection and Retrieval: Choose the desired protein target based on therapeutic interest. The 3D crystallographic structure of the protein can be obtained from the Protein Data Bank (PDB).

-

Preprocessing:

-

Remove all non-essential water molecules and co-ligands from the PDB file.

-

Add polar hydrogen atoms to the protein structure.

-

Assign appropriate atom types and charges using a force field such as CHARMm or AMBER.

-

Identify and define the binding site. This can be done based on the location of a co-crystallized ligand or through binding site prediction algorithms.

-

II. Ligand Preparation

-

3D Structure Generation: The 2D structure of this compound can be drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) and converted to a 3D structure.

-

Energy Minimization: The 3D structure of the ligand should be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[3]

-

Charge Assignment: Assign appropriate partial charges to the ligand atoms.

III. Molecular Docking

-

Software Selection: Several well-validated docking programs are available, including AutoDock Vina, Schrödinger Maestro (using Glide), and CLC Drug Discovery Workbench.[1][3]

-

Grid Generation: Define a grid box that encompasses the entire binding site of the target protein.

-

Docking Execution: Perform the docking simulation. The program will generate multiple binding poses of the ligand within the protein's active site.

-

Scoring and Analysis: The generated poses are ranked based on a scoring function that estimates the binding affinity (e.g., kcal/mol). The pose with the best score (typically the most negative value) is considered the most likely binding mode.

IV. Post-Docking Analysis

-

Interaction Analysis: Visualize the best-ranked binding pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.

-

Validation: If possible, compare the predicted binding mode with the known binding mode of a co-crystallized ligand or other known inhibitors to validate the docking protocol.

Quantitative Data from Analog Studies

The following table summarizes representative quantitative data from in silico docking studies of N-phenylbenzamide and benzamide derivatives against various protein targets. This data provides a reference for the expected range of binding affinities for this compound.

| Compound Class | Protein Target | Docking Software | Binding Energy (kcal/mol) | Reference |

| 2-Benzoylamino-N-phenyl-benzamide derivatives | SARS-CoV-2 main protease (6LU7) | Not Specified | -6.5 to -8.4 | [1] |

| Benzamide derivatives | Topoisomerase IIα (5GWK) | CDOCKER | -60.14 to -114.71 | |

| 4-(Arylaminomethyl)benzamide derivatives | Abl-wt (2HYY) | AutoDock Vina | -10.4 to -11.4 | |

| N-methyl-4-(4-pyrazolidinyl) benzamides | Rho-associated kinase-1 (ROCK1) | Not Specified | Not specified (high docking scores) | [4] |

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a generalized experimental workflow for in silico docking and a representative signaling pathway that could be modulated by a benzamide-based inhibitor.

Caption: Generalized workflow for in silico molecular docking studies.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

While direct in silico docking studies on this compound are yet to be widely published, a substantial body of research on analogous compounds provides a solid framework for initiating such investigations. The methodologies outlined in this guide, coupled with the identification of potential protein targets, offer a strategic starting point for researchers. The versatility of the benzamide scaffold suggests that this compound could be a valuable lead compound for the development of novel therapeutics in areas such as oncology, infectious diseases, and inflammatory disorders. Future computational and experimental studies are warranted to fully elucidate its therapeutic potential.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Potential Therapeutic Targets for 2-amino-N-(2,4-dichlorophenyl)benzamide

Notice: Following a comprehensive literature search, it has been determined that there is currently no publicly available scientific research or data pertaining to the biological activity, mechanism of action, or potential therapeutic targets of the specific compound 2-amino-N-(2,4-dichlorophenyl)benzamide .

Therefore, it is not possible to provide an in-depth technical guide, quantitative data summary, experimental protocols, or visualizations for this molecule as requested. The foundational scientific information required to generate such a report does not appear to exist in the public domain at this time.

Researchers and drug development professionals interested in the therapeutic potential of novel benzamide derivatives are encouraged to consider investigating this molecule through initial screening and in vitro studies to elucidate its pharmacological profile.

Recommendations for Future Research

Should a research program be initiated for this compound, a potential workflow for identifying its therapeutic targets and mechanism of action is outlined below. This workflow represents a standard approach in early-stage drug discovery.

Potential Starting Points for Investigation

While no data exists for the requested molecule, research on structurally related benzamide derivatives may offer insights into potential, albeit speculative, starting points for investigation. For instance, various substituted benzamides have been explored for their utility in a range of therapeutic areas.

It is critical to reiterate that the biological activities of these related compounds do not predict the activity of this compound. However, they can inform the design of initial screening assays.

Should you wish to proceed with an analysis of a different, publicly researched benzamide derivative, please specify the compound of interest.

A Technical Guide to the Spectroscopic Analysis and Characterization of 2-Aminobenzamides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the structural elucidation and characterization of 2-aminobenzamide and its derivatives. 2-Aminobenzamides are a critical class of compounds, serving as versatile building blocks for the synthesis of complex heterocyclic structures like quinazolinones and as scaffolds in the development of pharmacologically active agents, including histone deacetylase (HDAC) inhibitors.[1][2] Accurate structural confirmation is paramount, and this guide details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2-aminobenzamides, both ¹H and ¹³C NMR provide invaluable information about the molecular framework.

¹H-NMR Spectroscopy

Proton NMR reveals the number of different types of protons, their electronic environments, and their proximity to other protons. In 2-aminobenzamide derivatives, key diagnostic signals include:

-

Aromatic Protons: The protons on the benzene ring typically appear as multiplets in the downfield region (approx. δ 6.5-8.0 ppm). Their splitting patterns can help determine the substitution pattern on the ring.

-

Amine (Ar-NH₂) Protons: The primary aromatic amine protons usually produce a broad singlet. Their chemical shift can be variable and is dependent on solvent and concentration.[3] In some cases, intramolecular hydrogen bonding can influence their position.[4]

-

Amide (-C(O)NH₂) Protons: The protons of the primary amide group can be non-equivalent due to hindered rotation around the C-N bond, leading to two distinct resonances.[4][5] These signals are also often broad and their position is solvent-dependent.

¹³C-NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within the molecule. Key signals for 2-aminobenzamides include:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is typically the most downfield signal, appearing around δ 167-169 ppm.[3]

-

Aromatic Carbons: The six carbons of the benzene ring appear in the δ 115-150 ppm range. The carbon attached to the amino group (C-NH₂) is typically shielded, while the carbon attached to the amide group (C-C(O)N) is deshielded.

Quantitative NMR Data

The following table summarizes representative NMR data for a 2-aminobenzamide derivative.

| Compound | Spectra | Solvent | Chemical Shifts (δ, ppm) | Reference |

| 2-Amino-N-(p-tolyl)benzamide | ¹H-NMR | DMSO-d₆ | 7.76 (1H, br s, NH), 7.41–7.45 (3H, m, Ar-H), 7.23 (1H, t, Ar-H), 7.15 (2H, d, Ar-H), 6.68–6.70 (2H, m, Ar-H), 5.43 (2H, br s, NH₂), 2.33 (3H, s, CH₃) | [3] |

| ¹³C-NMR | DMSO-d₆ | 167.6 (C=O), 148.9, 135.3, 134.2, 132.7, 129.6, 127.3, 120.8, 117.5, 116.8, 116.4 (Aromatic C), 21.0 (CH₃) | [3] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified 2-aminobenzamide derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6] Alternatively, the residual solvent peak can be used for calibration.[6]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition:

-

For ¹H-NMR , acquire the spectrum using a standard pulse sequence. Typical parameters on a 400 MHz spectrometer include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[7]

-

For ¹³C-NMR , acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H-NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

For 2-aminobenzamides, the key characteristic absorption bands are:

-

N-H Stretching (Amine & Amide): The amine and amide N-H groups produce distinct sharp or broad peaks in the 3200-3500 cm⁻¹ region. Typically, a primary amine (NH₂) shows two bands corresponding to symmetric and asymmetric stretching, while the primary amide (CONH₂) also contributes bands in this region.[3][7]

-

C=O Stretching (Amide I Band): A strong, sharp absorption peak corresponding to the carbonyl stretch of the amide group appears in the range of 1630-1680 cm⁻¹.[1][3] This is often referred to as the Amide I band.

-

N-H Bending (Amide II Band): The N-H bend of the amide group typically appears around 1615-1630 cm⁻¹.[7]

-

C-N Stretching: The stretching vibration for the aromatic amine C-N bond is also observable.

Quantitative IR Data

The table below lists characteristic IR absorption frequencies for 2-aminobenzamide derivatives.

| Compound | Matrix | Characteristic Frequencies (ν_max, cm⁻¹) | Reference |

| 2-Amino-N-(p-tolyl)benzamide | KBr | 3464, 3361, 3273 (N-H stretches), 1636 (C=O stretch) | [3] |

| 2-Amino-N-(2-((...))benzamide (3a) | - | 3459, 3349 (N-H stretches), 1677 (C=O stretch), 1631, 1578, 1537 (Aromatic/N-H bend) | [7] |

| 2-Amino-N-(6-((...))benzamide (3d) | - | 3471, 3334 (N-H stretches), 1679 (C=O stretch), 1620, 1573, 1541 (Aromatic/N-H bend) | [7] |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the dry, solid 2-aminobenzamide sample with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent KBr pellet.

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 600 cm⁻¹.[7]

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

For 2-aminobenzamide (MW: 136.15 g/mol ), key observations would be:

-

Molecular Ion Peak ([M]⁺ or [M+H]⁺): The peak corresponding to the intact molecule. In Electron Ionization (EI), this would be at m/z 136. In softer ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 137.

-

Fragmentation Patterns: Common fragmentation pathways include the loss of the amide group (-CONH₂) or the amino group (-NH₂). A characteristic peak for many anthranilamide derivatives is the loss of ammonia, resulting in an [M+H-NH₃]⁺ ion.[8] For 2-aminobenzamide itself, major fragments are often observed at m/z 119 and 92.[8]

Quantitative MS Data

| Compound | Ionization | m/z (Relative Intensity %) | Reference |

| 2-Aminobenzamide | EI | 136 ([M]⁺), 119, 92 | [8] |

| 2-Amino-N-(p-tolyl)benzamide | EI | 226 ([M]⁺, 31.25%), 209 (92.31%), 118 (100%) | [3] |

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the 2-aminobenzamide derivative (approx. 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote protonation.

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard (e.g., sodium formate) to ensure high mass accuracy.[6]

-

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the infusion needle to generate a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are formed.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight). Scan a relevant m/z range (e.g., 50-500 Da) to detect the protonated molecule [M+H]⁺ and any significant fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the elemental formula.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). It is particularly useful for analyzing compounds with chromophores, such as aromatic rings and carbonyl groups.

2-aminobenzamides possess a benzene ring conjugated with both an amino group (an auxochrome) and a benzamide group, leading to characteristic π–π* transitions. The absorption spectra are typically characterized by two or more distinct absorption bands.[5][7]

Quantitative UV-Vis Data

| Compound/Derivative Class | Solvent | Absorption Maxima (λ_max, nm) | Reference |

| 2-Aminobenzamide | Alcohol | 250, 335 | [8] |

| Halogenated 2-Aminobenzamides | DMSO | ~258, ~355 | [5] |

| N-propyl 2-aminobenzamide | Acetonitrile | 325 | [7] |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the 2-aminobenzamide derivative of a known concentration in a UV-transparent solvent (e.g., DMSO, acetonitrile, ethanol).[5] Perform serial dilutions to obtain a final concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline or "auto zero" measurement. This corrects for any absorbance from the solvent and the cuvette.

-

Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer.

-

Spectrum Acquisition: Scan a range of wavelengths, typically from 200 to 400 nm, to record the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Workflow and Mechanistic Visualizations

The following diagrams illustrate a typical experimental workflow for characterizing 2-aminobenzamide derivatives and a simplified representation of their mechanism of action as HDAC inhibitors.

Caption: General experimental workflow for the synthesis and spectroscopic characterization of 2-aminobenzamides.

Caption: Simplified pathway showing HDAC inhibition by a 2-aminobenzamide derivative, leading to maintained histone acetylation.

References

- 1. 2-Aminobenzamide | 88-68-6 | Benchchem [benchchem.com]

- 2. Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Experimental and theoretical study of novel aminobenzamide–aminonaphthalimide fluorescent dyads with a FRET mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anthranilamide | C7H8N2O | CID 6942 - PubChem [pubchem.ncbi.nlm.nih.gov]

Rationale for the Academic Investigation of 2-Aminobenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzamide scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its inherent structural features and synthetic tractability have made it a focal point of academic and industrial research, leading to the discovery of potent modulators of various biological targets. This technical guide provides an in-depth rationale for the continued academic investigation of 2-aminobenzamide derivatives, detailing their mechanisms of action, summarizing key quantitative data, and providing experimental protocols for their evaluation.

Therapeutic Potential and Mechanisms of Action

2-Aminobenzamide derivatives have demonstrated significant therapeutic potential across multiple disease areas, primarily driven by their ability to interact with key enzymes involved in cellular signaling and disease progression. The core rationale for their investigation lies in their proven efficacy as inhibitors of two critical enzyme families: Histone Deacetylases (HDACs) and Poly(ADP-ribose) Polymerases (PARPs).

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other non-histone proteins. This deacetylation leads to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.

2-Aminobenzamide derivatives, such as Entinostat (MS-275) and Mocetinostat, act as potent and selective class I HDAC inhibitors. The 2-amino group of the benzamide moiety chelates the zinc ion in the active site of the HDAC enzyme, effectively blocking its catalytic activity. This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This, in turn, can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Signaling Pathway of HDAC Inhibition by 2-Aminobenzamide Derivatives

Caption: Mechanism of action of 2-aminobenzamide derivatives as HDAC inhibitors.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, particularly PARP-1 and PARP-2, are central to the DNA damage response (DDR). They recognize and bind to DNA single-strand breaks (SSBs), catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins. This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of damage.

In cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, the repair of DNA double-strand breaks (DSBs) is impaired. These cancer cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair SSBs. Inhibition of PARP by 2-aminobenzamide derivatives (e.g., Olaparib, Rucaparib) leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into DSBs. In HR-deficient cells, these DSBs cannot be repaired, leading to genomic instability and cell death through a concept known as synthetic lethality.

Signaling Pathway of PARP Inhibition and Synthetic Lethality

Caption: Synthetic lethality induced by 2-aminobenzamide PARP inhibitors.

Quantitative Data on 2-Aminobenzamide Derivatives

The potency and selectivity of 2-aminobenzamide derivatives have been extensively quantified. The following tables summarize key inhibitory concentrations (IC50) for representative compounds against various HDAC isoforms and cancer cell lines.

Table 1: Inhibitory Activity (IC50) of 2-Aminobenzamide Derivatives against HDAC Isoforms

| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC8 (nM) | Reference |

| Entinostat (MS-275) | 160 | 320 | 1100 | >100,000 | [1] |

| Mocetinostat (MGCD0103) | 600 | 1100 | 1600 | >10,000 | [2] |

| Compound 19f | 130 | 280 | 310 | - | [2] |

| Compound 21a | 260 | 2470 | >10,000 | - | [2] |

| Compound 29b | 70 | 260 | 6100 | - | [2] |

Table 2: Anti-proliferative Activity (IC50) of 2-Aminobenzamide Derivatives in Cancer Cell Lines

| Compound | U937 (Leukemia) (µM) | A549 (Lung) (µM) | MDA-MB-231 (Breast) (µM) | HCT116 (Colon) (µM) | Reference |

| Entinostat (MS-275) | 0.5 | 2.5 | 3.0 | 1.8 | [1] |

| Compound 10a | 0.25 | >50 | >50 | >50 | [1] |

| Compound 10f | 0.12 | 28.5 | 35.1 | 42.6 | [1] |

| Compound 12g | - | 0.87 | 1.25 | 0.54 | [3] |

| Compound 12h | - | 0.76 | 1.08 | 0.49 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of 2-aminobenzamide derivatives.

Synthesis of 2-Aminobenzamide Derivatives

A general and widely used method for the synthesis of 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with a primary amine.[4][5][6]

General Procedure:

-

Dissolve isatoic anhydride (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or ethanol.

-

Add the desired primary amine (1.0-1.2 eq) to the solution.

-

Heat the reaction mixture to reflux (typically 80-120 °C) for 2-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

Workflow for Synthesis of 2-Aminobenzamide Derivatives

Caption: General experimental workflow for the synthesis of 2-aminobenzamide derivatives.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9][10][11]

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the 2-aminobenzamide derivative and a vehicle control (e.g., DMSO) for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro HDAC Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.

Protocol:

-

Prepare a reaction buffer containing Tris-HCl, NaCl, and KCl.

-

Add the recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3) to the wells of a 96-well plate.

-

Add the 2-aminobenzamide derivative at various concentrations.

-

Add a fluorogenic HDAC substrate (e.g., Fluor-de-Lys).

-

Incubate the plate at 37°C for 1 hour.

-

Add a developer solution containing Trichostatin A (a potent HDAC inhibitor to stop the reaction) and a trypsin-like protease.

-

Incubate for 15-30 minutes at room temperature.

-

Measure the fluorescence (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition and determine the IC50 value.

In Vitro PARP Inhibition Assay

This assay determines the inhibitory effect of a compound on PARP enzyme activity.

Protocol:

-

Coat a 96-well plate with histones and incubate overnight.

-

Wash the plate and add a reaction mixture containing biotinylated NAD+, activated DNA, and the PARP enzyme.

-

Add the 2-aminobenzamide derivative at various concentrations.

-

Incubate the plate at room temperature for 1 hour.

-

Wash the plate to remove unincorporated biotinylated NAD+.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.

-

Wash the plate and add a colorimetric HRP substrate (e.g., TMB).

-

Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

-

Calculate the percent inhibition and determine the IC50 value.

Broader Therapeutic Applications

Beyond their established role in oncology, the academic investigation of 2-aminobenzamide derivatives is expanding into other therapeutic areas, driven by their diverse biological activities.

-

Neurodegenerative Diseases: Some derivatives have shown neuroprotective effects by modulating pathways implicated in diseases like Alzheimer's and Parkinson's.[12][13] Their ability to cross the blood-brain barrier is a key area of investigation.

-

Anti-inflammatory Activity: Certain 2-aminobenzamide derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[14][15]

-

Antiviral and Antimicrobial Activity: A number of studies have reported the antiviral and antimicrobial efficacy of novel 2-aminobenzamide compounds, opening avenues for the development of new anti-infective agents.[2][16][17][18]

Conclusion

The 2-aminobenzamide scaffold represents a versatile and highly valuable platform for the discovery of novel therapeutic agents. The compelling rationale for its continued academic investigation is firmly rooted in its proven success as a source of potent and selective HDAC and PARP inhibitors for cancer therapy. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development in this exciting field. The exploration of 2-aminobenzamide derivatives for neurodegenerative, inflammatory, and infectious diseases further underscores the broad therapeutic potential of this remarkable chemical class, ensuring its place at the forefront of medicinal chemistry research for years to come.

References

- 1. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A first-in-class dual HDAC2/FAK inhibitors bearing hydroxamates/benzamides capped by pyridinyl-1,2,4-triazoles with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Medicinal Chemistry Studies Against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Novel acetamide derivatives of 2-aminobenzimidazole prevent inflammatory arthritis in rats via suppression of pro-inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 17. Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nanobioletters.com [nanobioletters.com]

The Benzamide Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold, a simple yet versatile structural motif, has established itself as a privileged scaffold in medicinal chemistry. Its remarkable ability to interact with a wide array of biological targets has led to the development of a diverse range of clinically successful drugs. This technical guide provides a comprehensive overview of the benzamide scaffold's role in drug discovery and development, detailing its synthesis, physicochemical properties, and therapeutic applications, with a focus on its utility in oncology and beyond.

Physicochemical Properties and Privileged Nature

The benzamide moiety, consisting of a benzene ring attached to an amide functional group, possesses a unique combination of physicochemical properties that contribute to its "privileged" status in medicinal chemistry. The amide group can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets. The aromatic ring provides a rigid core that can be readily functionalized to modulate properties such as lipophilicity, solubility, and metabolic stability. This inherent versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it an attractive starting point for the design of novel therapeutics.

Synthetic Methodologies

The synthesis of benzamide derivatives is typically straightforward, often involving the coupling of a benzoic acid derivative with an amine. Several common synthetic routes are employed, each with its own advantages depending on the desired substitution pattern and scale of the reaction.

General Experimental Protocol: Amide Coupling via Acid Chloride

A widely used method for benzamide synthesis involves the conversion of a substituted benzoic acid to its corresponding acid chloride, followed by reaction with an amine.

Step 1: Formation of the Acid Chloride A solution of the desired benzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene is treated with an excess of a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is typically heated to reflux for several hours to ensure complete conversion. Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.

Step 2: Amidation The crude acid chloride is dissolved in an appropriate aprotic solvent, such as DCM or tetrahydrofuran (THF). The solution is cooled in an ice bath, and the desired amine (1.0-1.2 eq) is added dropwise, often in the presence of a base like triethylamine (TEA) or pyridine to neutralize the hydrochloric acid byproduct. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then washed sequentially with dilute acid, dilute base, and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude benzamide can be purified by recrystallization or column chromatography.

Therapeutic Applications of the Benzamide Scaffold

The benzamide scaffold is a key structural feature in a multitude of approved drugs targeting a wide range of diseases. Below are some prominent examples categorized by their therapeutic area and mechanism of action.

Histone Deacetylase (HDAC) Inhibitors in Oncology

Benzamide-based compounds have emerged as potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. Overexpression of certain HDACs is implicated in the pathogenesis of various cancers.

Entinostat (MS-275): A Case Study Entinostat is a class I-selective HDAC inhibitor containing a benzamide moiety that chelates the zinc ion in the active site of the enzyme. Its inhibition of HDACs leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.

Table 1: In Vitro Inhibitory Activity of Representative Benzamide HDAC Inhibitors [1][2]

| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) |

| Entinostat (MS-275) | 510 | - | 1700 |

| Compound 11a | 20.6 | 157 | 138 |

| Compound 13b | - | - | - |

| Compound 13e | 9.54 | 28.04 | 1.83 |

Experimental Protocol: Synthesis of Entinostat (MS-275) [3]

A detailed, efficient synthesis of Entinostat has been developed.[3] The procedure provides MS-275 in a 72% overall yield from commercially available 3-(hydroxymethyl)pyridine.[3]

Signaling Pathway: HDAC1 Inhibition

Inhibition of HDAC1 by benzamide derivatives like Entinostat leads to the hyperacetylation of histone proteins, which alters chromatin structure and allows for the transcription of previously silenced genes, including tumor suppressors like p21. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

HDAC1 Inhibition Pathway

Androgen Receptor (AR) Modulators in Prostate Cancer

The androgen receptor is a key driver of prostate cancer progression. Bis-benzamide derivatives have been developed as potent inhibitors of the AR signaling pathway by disrupting the interaction between AR and its coactivator proteins.

Table 2: Biological Activity of Bis-Benzamide AR Inhibitors [4]

| Compound | Antiproliferative Activity IC₅₀ (nM) on LNCaP cells |

| 9a | 57 |

| 14d | 16 |

| 8 (Carboxylic acid precursor) | 90 |

Experimental Protocol: Synthesis of a Bis-Benzamide Library [4]